ND-2158

Description

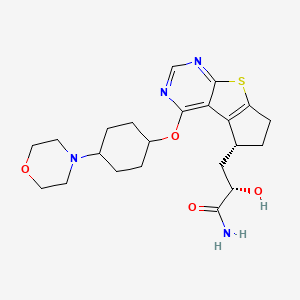

Structure

3D Structure

Properties

CAS No. |

1388896-07-8 |

|---|---|

Molecular Formula |

C22H30N4O4S |

Molecular Weight |

446.57 |

IUPAC Name |

(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide |

InChI |

InChI=1S/C22H30N4O4S/c23-20(28)16(27)11-13-1-6-17-18(13)19-21(24-12-25-22(19)31-17)30-15-4-2-14(3-5-15)26-7-9-29-10-8-26/h12-16,27H,1-11H2,(H2,23,28)/t13-,14?,15?,16+/m1/s1 |

InChI Key |

ZSMULWAVKYFPSS-FPCVCCKLSA-N |

SMILES |

C1CC(CCC1N2CCOCC2)OC3=C4C5=C(CCC5CC(C(=O)N)O)SC4=NC=N3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ND-2158; ND 2158; ND2158. |

Origin of Product |

United States |

Foundational & Exploratory

The Selective IRAK4 Inhibitor ND-2158: A Deep Dive into its Mechanism of Action in TLR Signaling

For Immediate Release

CAMBRIDGE, Mass. – This technical guide provides an in-depth analysis of the mechanism of action of ND-2158, a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Developed by Nimbus Therapeutics, this compound targets a critical node in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, demonstrating significant therapeutic potential in autoimmune disorders and certain lymphoid malignancies. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Competitive Inhibition of IRAK4

This compound functions as a competitive inhibitor of IRAK4, a serine/threonine kinase that plays a central role in the MyD88-dependent signaling cascade.[1][2] Upon activation of TLRs (with the exception of TLR3) and the IL-1R family by their respective ligands, the adaptor protein MyD88 is recruited. MyD88, in turn, recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[2] Within this complex, IRAK4 phosphorylates and activates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.

By binding to the ATP-binding site of IRAK4, this compound prevents the phosphorylation and subsequent activation of downstream IRAK family members. This targeted inhibition effectively blocks the transduction of inflammatory signals, leading to a potent suppression of cytokine production. The high selectivity of this compound for IRAK4 minimizes off-target effects, offering a favorable safety profile.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Assay | Reference |

| Ki (IRAK4) | 1.3 nM | Kinase Assay | [1] |

| Ki (IRAK1) | >10,000 nM | Kinase Assay | Kelly PN, et al. J Exp Med. 2015 |

Table 1: Kinase Inhibitory Potency of this compound

| Stimulus (TLR Agonist) | Cell Type | Cytokine Measured | IC50 | Reference |

| LPS (TLR4) | Human PBMCs | TNF-α | ~10 nM | Kelly PN, et al. J Exp Med. 2015 |

| CpG (TLR9) | Human PBMCs | TNF-α | ~30 nM | Kelly PN, et al. J Exp Med. 2015 |

| R848 (TLR7/8) | Human PBMCs | IL-6 | ~20 nM | Kelly PN, et al. J Exp Med. 2015 |

| IL-1β (IL-1R) | Human Whole Blood | IL-6 | ~5 nM | Kelly PN, et al. J Exp Med. 2015 |

Table 2: Cellular Potency of this compound in Inhibiting Cytokine Production

| Parameter | Mouse | Rat | Reference |

| Bioavailability (Oral) | ~40% | ~60% | Kelly PN, et al. J Exp Med. 2015 |

| Half-life (t1/2) | ~2 hours | ~4 hours | Kelly PN, et al. J Exp Med. 2015 |

| Cmax (at 30 mg/kg oral) | ~5 µM | ~8 µM | Kelly PN, et al. J Exp Med. 2015 |

Table 3: Pharmacokinetic Properties of this compound

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

Caption: TLR/IL-1R signaling pathway and the inhibitory action of this compound on IRAK4.

Caption: General workflow for an in vitro IRAK4 kinase assay.

Caption: Workflow for cell-based cytokine production assays.

Detailed Experimental Protocols

In Vitro IRAK4 Kinase Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of IRAK4.

-

Reagents and Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

ATP (with [γ-³²P]ATP for radiometric detection or cold ATP for other detection methods)

-

Substrate: Myelin Basic Protein (MBP)

-

This compound stock solution in DMSO

-

96-well plates

-

Phosphocellulose paper and scintillation counter (for radiometric assay) or appropriate detection reagents and plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add 10 µL of diluted this compound or vehicle (DMSO) to each well.

-

Add 20 µL of recombinant IRAK4 enzyme (e.g., 5-10 nM final concentration) to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 20 µL of a solution containing ATP (e.g., 10 µM final concentration) and MBP (e.g., 0.2 mg/mL final concentration).

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding an appropriate stop solution (e.g., 3% phosphoric acid for radiometric assay).

-

For radiometric detection, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For other detection methods (e.g., ADP-Glo™, LanthaScreen™), follow the manufacturer's instructions.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

-

LPS-Induced TNF-α Production in Human Whole Blood

This assay assesses the cellular potency of this compound in a more physiologically relevant matrix.

-

Reagents and Materials:

-

Freshly drawn human whole blood collected in sodium heparin tubes.

-

Lipopolysaccharide (LPS) from E. coli O111:B4.

-

This compound stock solution in DMSO.

-

RPMI 1640 medium.

-

96-well cell culture plates.

-

Human TNF-α ELISA kit.

-

-

Procedure:

-

Dilute the whole blood 1:5 with RPMI 1640 medium.

-

Prepare serial dilutions of this compound in RPMI 1640.

-

In a 96-well plate, add 50 µL of diluted this compound or vehicle to each well.

-

Add 100 µL of the diluted whole blood to each well and incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Add 50 µL of LPS solution (final concentration of 100 ng/mL) to stimulate TNF-α production.

-

Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate at 1,500 rpm for 10 minutes to pellet the blood cells.

-

Carefully collect the plasma supernatant.

-

Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

-

Collagen-Induced Arthritis (CIA) Mouse Model

This in vivo model evaluates the therapeutic efficacy of this compound in a model of rheumatoid arthritis.

-

Animals and Reagents:

-

DBA/1 mice (male, 8-10 weeks old).

-

Bovine type II collagen.

-

Complete Freund's Adjuvant (CFA).

-

Incomplete Freund's Adjuvant (IFA).

-

This compound formulation for oral or intraperitoneal administration.

-

-

Procedure:

-

Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

-

Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.

-

Disease Monitoring: Beginning on day 21, monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of inflammation and swelling. The maximum score per mouse is 16.

-

Treatment: Once a mean arthritis score of 4-6 is reached in a cohort, randomize the mice into treatment and vehicle control groups. Administer this compound or vehicle daily for a specified period (e.g., 14-21 days).

-

Assessment: Continue to monitor and score the arthritis severity daily. At the end of the study, collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion. Serum can also be collected to measure cytokine levels and anti-collagen antibody titers.

-

OCI-Ly10 Xenograft Mouse Model

This model is used to assess the anti-tumor activity of this compound in a diffuse large B-cell lymphoma (DLBCL) model harboring the MyD88 L265P mutation.

-

Cell Line and Animals:

-

OCI-Ly10 human DLBCL cell line.

-

Severe combined immunodeficient (SCID) or other immunocompromised mice (e.g., NOD-SCID).

-

-

Procedure:

-

Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ OCI-Ly10 cells in a suitable medium (e.g., RPMI 1640 with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle groups.

-

Administer this compound or vehicle at the desired dose and schedule (e.g., daily oral gavage).

-

Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, or when tumors reach a humane endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pathway biomarkers, immunohistochemistry).

-

Conclusion

This compound is a potent and selective IRAK4 inhibitor that effectively blocks TLR and IL-1R signaling by preventing the activation of the Myddosome complex. Its ability to suppress the production of key pro-inflammatory cytokines has been demonstrated in a variety of in vitro and in vivo models. The data presented in this guide underscore the therapeutic potential of this compound for the treatment of a range of autoimmune and inflammatory diseases, as well as specific, genetically defined cancers. The detailed protocols provided herein offer a foundation for further research and development of this promising therapeutic agent.

References

The Discovery and Development of IRAK4 Kinase Inhibitor ND-2158: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1][2] Dysregulation of these pathways is implicated in a multitude of autoimmune diseases and cancers, making IRAK4 a compelling therapeutic target.[3][4] This technical guide provides an in-depth overview of the discovery and preclinical development of ND-2158, a potent and selective small molecule inhibitor of IRAK4 developed by Nimbus Therapeutics.[3] We will delve into the innovative structure-based drug design methodologies employed, summarize key preclinical data, and provide detailed experimental protocols for the core assays utilized in its evaluation.

Introduction to IRAK4 and Its Role in Disease

IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling cascade.[1][5] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 recruits IRAK4.[1] IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6][7]

Pathological activation of the IRAK4 signaling pathway is a key driver in various inflammatory and autoimmune disorders, including rheumatoid arthritis, lupus, and gout.[3][4] Furthermore, activating mutations in MyD88, particularly the L265P mutation, are prevalent in certain B-cell malignancies like the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), rendering these cancers dependent on IRAK4 signaling for survival.[3][8] Consequently, the development of selective IRAK4 inhibitors represents a promising therapeutic strategy for these conditions.[2][9]

Discovery of this compound: A Structure-Based Approach

The discovery of this compound stemmed from a sophisticated, structure-based drug design approach.[3][10] Initial efforts involved a virtual screen of a large compound library against the ATP-binding pocket of a published IRAK4 crystal structure.[11] This led to the identification of a thienopyrimidine scaffold as a promising starting point.[11] Nimbus Therapeutics then utilized its proprietary computational platform to guide the iterative optimization of this initial hit, focusing on enhancing potency, selectivity, and drug-like properties.[10] This rational design process, which leverages insights into the unstable hydration sites within the IRAK4 catalytic domain, accelerated the development of highly potent and selective inhibitors, including this compound.[10] this compound acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of IRAK4.[3][11][12]

Quantitative Preclinical Data for this compound

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Assay Type | Reference |

| Ki for IRAK4 | 1.3 nM | Radioisotope-based enzymatic assay | [11][12][13] |

| Selectivity | Highly selective over a panel of 334 kinases | Kinome screen | [10][11] |

| Cellular IC50 (LPS-induced TNF-α) | Potent inhibition | Human peripheral WBCs | [11] |

| Cellular IC50 (CpG-induced TNF-α) | Potent inhibition | Human peripheral WBCs | [11] |

| Cellular IC50 (IκBα degradation) | 1.95 ± 0.68 µM | ABC DLBCL cell lines | [14] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Dose | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Data not publicly available in detail | - | - | - | - | [11][15] |

Table 3: In Vivo Efficacy of this compound in Disease Models

| Disease Model | Animal | Dosing | Key Findings | Reference |

| LPS-induced TNF production | Lewis Rats | Dose-dependent | Significantly reduced serum TNF levels. | [11] |

| Collagen-Induced Arthritis | Mice | 30 mg/kg IP BID | Alleviated clinical symptoms of arthritis. | [10][11] |

| Gout Formation (MSU-induced) | Mice | - | Blocked gout formation. | [10][11] |

| ABC DLBCL Xenograft (OCI-Ly10) | NOD/SCID Mice | 100 mg/kg/day (twice daily) | Retarded tumor growth. | [11] |

Key Experimental Protocols

IRAK4 Kinase Inhibition Assay (Radioisotope-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of IRAK4.

-

Enzyme: Recombinant human IRAK4.

-

Substrate: A synthesized peptide derived from IRAK1.[16]

-

Reaction Buffer: Standard kinase assay buffer containing ATP (e.g., 10 µM) and MgCl2.

-

Detection: Incorporation of 33P-labeled phosphate from [γ-33P]ATP into the substrate peptide is measured.

-

Procedure:

-

IRAK4 enzyme is incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of the substrate peptide and [γ-33P]ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 90 minutes) at room temperature.[16]

-

The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-33P]ATP.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 and Ki values are calculated from dose-response curves.[11]

-

Cellular Assay for TNF-α Production

This assay measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in human immune cells.

-

Cells: Primary human peripheral white blood cells (WBCs).[11]

-

Stimulants: Lipopolysaccharide (LPS) (1 µg/ml) to activate TLR4 or CpG oligodeoxynucleotides (0.5 µM) to activate TLR9.[11]

-

Procedure:

-

Human WBCs are pre-treated with various concentrations of this compound for 1 hour.[11]

-

Cells are then stimulated with either LPS or CpG.

-

After a specified incubation period, the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit.[11]

-

Dose-response curves are generated to determine the IC50 of this compound.

-

ABC DLBCL Cell Viability Assay

This assay assesses the impact of this compound on the survival of lymphoma cells harboring the MYD88 L265P mutation.

-

Cell Lines: ABC DLBCL cell lines with the MYD88 L265P mutation (e.g., OCI-Ly10).[11]

-

Reagent: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

-

Procedure:

-

ABC DLBCL cells are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound for 4 days.[11]

-

MTS reagent is added to each well, and the plates are incubated to allow for the conversion of MTS to formazan by viable cells.

-

The absorbance is measured at a specific wavelength (e.g., 490 nm).

-

Cell viability is calculated as a percentage relative to DMSO-treated control cells.[11]

-

In Vivo ABC DLBCL Xenograft Model

This animal model evaluates the anti-tumor efficacy of this compound in a living system.

-

Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice.[11]

-

Tumor Implantation: OCI-Ly10 ABC DLBCL cells are implanted subcutaneously into the mice.

-

Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., 100 mg/kg/day, administered twice daily via oral gavage) or vehicle control.[11]

-

Efficacy Readout: Tumor volume is measured regularly using calipers. Body weight is also monitored to assess toxicity.[11]

-

Pharmacodynamic Readout: At the end of the study, tumors can be excised to measure the phosphorylation of IRAK4 (Thr-345/Ser-346) by Western blot to confirm target engagement.[15]

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.

Caption: The IRAK4 signaling pathway initiated by TLR/IL-1R activation.

This compound Discovery and Preclinical Evaluation Workflow

This diagram outlines the logical progression from target identification to in vivo proof-of-concept for this compound.

Caption: Workflow for the discovery and preclinical development of this compound.

Mechanism of Action and Downstream Effects

This compound is a competitive inhibitor that binds to the ATP pocket of IRAK4, thereby preventing its kinase activity.[11][12] By inhibiting IRAK4, this compound effectively blocks the downstream signaling cascade. In preclinical studies, this has been shown to result in:

-

Decreased NF-κB and STAT3 signaling: In chronic lymphocytic leukemia (CLL) cells, this compound treatment led to a reduction in both NF-κB and STAT3 signaling.[3]

-

Reduced Cytokine Secretion: The inhibitor potently suppresses the production of pro-inflammatory cytokines such as TNF-α induced by TLR agonists.[3][11]

-

Inhibition of Cell Proliferation and Migration: In CLL cells, this compound was observed to inhibit proliferation and migration.[3]

-

Induction of Apoptosis in Cancer Cells: In ABC DLBCL cell lines harboring the MYD88 L265P mutation, IRAK4 inhibition with this compound promoted cancer cell death.[3][11]

Conclusion and Future Directions

This compound is a potent and highly selective IRAK4 inhibitor discovered through a cutting-edge, structure-based drug design platform. Preclinical data have demonstrated its efficacy in a range of in vitro and in vivo models of autoimmune diseases and lymphoid malignancies.[3][8][11] The successful preclinical development of this compound highlights the therapeutic potential of targeting IRAK4. While the clinical development status of this compound itself is not extensively detailed in the public domain, the broader class of IRAK4 inhibitors continues to be an area of active investigation, with several other molecules advancing into clinical trials for various indications.[9] The insights gained from the discovery and development of this compound provide a valuable framework for the ongoing efforts to develop novel therapies for IRAK4-driven diseases.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 10. nimbustx.com [nimbustx.com]

- 11. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. nimbustx.com [nimbustx.com]

- 15. researchgate.net [researchgate.net]

- 16. bellbrooklabs.com [bellbrooklabs.com]

Investigating ND-2158: A Technical Guide to its Effects on Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigational drug ND-2158 and its significant effects on the innate immune system. As a potent and highly selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), this compound represents a promising therapeutic candidate for a range of autoimmune diseases and certain cancers. This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the critical pathways and workflows associated with this compound research.

Core Mechanism of Action: Targeting the Myddosome

This compound is a small molecule that functions as a competitive inhibitor of IRAK4, binding to its ATP pocket.[1][2] IRAK4 is a critical serine/threonine kinase that acts as a central node in the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. IRAK4 autophosphorylates and then phosphorylates other substrates, initiating a cascade that culminates in the activation of key transcription factors, notably NF-κB and STAT3, which drive the expression of pro-inflammatory cytokines and other immune mediators. By inhibiting IRAK4, this compound effectively blocks this entire downstream signaling cascade, thereby dampening the innate immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell/System | Reference |

| IRAK4 Kinase Inhibition (Ki) | 1.3 nM | Biochemical Assay | [2] |

| IRAK4 Kinase Inhibition (Ki) | 1.0 nM | Biochemical Assay | [3] |

| IRAK1 Kinase Inhibition | Inactive | Biochemical Assay | [1] |

| Kinase Selectivity | Highly selective against a panel of 334 kinases | Biochemical Assays | [1][3] |

Table 2: In Vitro Cellular Activity of this compound

| Assay | Cell Type | Stimulus | Measured Endpoint | Effect of this compound | Reference |

| Cytokine Production | Human White Blood Cells | LPS (TLR4 agonist) | TNFα secretion | Potent inhibition | [1] |

| Cytokine Production | Human White Blood Cells | CpG (TLR9 agonist) | TNFα secretion | Potent inhibition | [1] |

| Cell Viability | Diffuse Large B-cell Lymphoma (DLBCL) lines (MYD88 L265P mutant) | - | Cell survival (MTS assay) | Dose-dependent reduction in viability | [1] |

| Cell Viability | Germinal Center B-cell like (GCB) DLBCL lines (MYD88 wild-type) | - | Cell survival (MTS assay) | No effect | [1] |

| Signaling Pathway | ABC DLBCL lines | - | Phosphorylation of IKKβ | Inhibition | [1] |

| Signaling Pathway | ABC DLBCL lines | - | NF-κB activity (luciferase reporter) | Inhibition | [1] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |

| Mouse | Collagen-Induced Arthritis | 30 mg/kg, IP, BID | Alleviation of arthritis symptoms | [3] |

| Mouse | Gout Formation | Not specified | Blocked gout formation | [1] |

| Mouse | ABC DLBCL Xenograft (OCI-Ly10) | 100 mg/kg/day, twice daily | Suppression of tumor growth | [1] |

| Rat | LPS-induced TNFα production | Not specified | Dose-dependent reduction in serum TNFα | [1] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the TLR4 signaling pathway and the point of intervention for this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

In Vitro Kinase Assays

-

Objective: To determine the inhibitory activity and selectivity of this compound against IRAK4 and other kinases.

-

Methodology: Radioisotope-based enzymatic assays are typically employed. Recombinant IRAK4 enzyme is incubated with a substrate (e.g., a peptide) and radiolabeled ATP in the presence of varying concentrations of this compound. The incorporation of the radiolabel into the substrate is measured to determine the enzyme's activity. The concentration of this compound that inhibits 50% of the enzyme activity (IC50) and the inhibitory constant (Ki) are calculated from dose-response curves. For selectivity profiling, this compound is tested against a broad panel of other kinases.

Cellular Assays for Cytokine Production

-

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in immune cells.

-

Methodology:

-

Cell Culture: Primary human white blood cells or specific immune cell lines (e.g., PBMCs) are cultured in appropriate media.

-

Pre-treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) for TLR4 or CpG oligonucleotides for TLR9, to induce cytokine production.

-

Cytokine Measurement: After an incubation period, the cell culture supernatant is collected. The concentration of cytokines, such as TNFα, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Viability Assays

-

Objective: To evaluate the effect of this compound on the survival and proliferation of cancer cells, particularly those with mutations in the TLR signaling pathway.

-

Methodology:

-

Cell Seeding: Cancer cell lines, such as those derived from Diffuse Large B-cell Lymphoma (DLBCL), are seeded in multi-well plates.

-

Treatment: The cells are treated with a range of concentrations of this compound for an extended period (e.g., 4 days).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTS assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To investigate the effect of this compound on the phosphorylation and activation of downstream signaling proteins.

-

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound and/or a stimulus, and then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., IRAK4, IKKβ).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for chemiluminescent or fluorescent detection of the protein bands.

-

Experimental Workflows

The following diagrams illustrate typical experimental workflows for in vitro and in vivo studies of this compound.

This compound and the STING Pathway

Current publicly available research has not established a direct link between this compound and the STING (Stimulator of Interferon Genes) pathway. The primary mechanism of action of this compound is the inhibition of IRAK4, which is central to TLR and IL-1R signaling. The STING pathway, on the other hand, is activated by cytosolic DNA and signals through TBK1 and IRF3 to induce type I interferons. While both are critical components of the innate immune system, they represent distinct signaling cascades. Therefore, the immunomodulatory effects of this compound are predominantly attributed to its impact on the MyD88-dependent pathways.

Conclusion

This compound is a potent and selective IRAK4 inhibitor that demonstrates significant effects on the innate immune system by blocking TLR and IL-1R signaling. Preclinical data strongly support its potential as a therapeutic agent for autoimmune disorders and certain malignancies characterized by aberrant MyD88 signaling. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this compound and other molecules targeting the IRAK4 pathway. Further research will be crucial to fully elucidate its therapeutic potential and translate these promising preclinical findings into clinical applications.

References

The IRAK4 Inhibitor ND-2158: A Deep Dive into its Attenuation of the NF-κB Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ND-2158 is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades. Pathological activation of these pathways, often driven by mutations in the adaptor protein MyD88, is a hallmark of various autoimmune diseases and certain malignancies, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). This technical guide delineates the mechanism of action of this compound, focusing on its profound impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway. We provide a comprehensive summary of its in vitro and in vivo activities, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction: The Role of IRAK4 in NF-κB Signaling

The NF-κB family of transcription factors are central regulators of inflammatory responses, immune cell proliferation, and cell survival. In a resting state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits and activates IRAK4. This initiates a phosphorylation cascade, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα liberates NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.[1][2][3][4]

Mutations in MYD88, particularly the L265P variant, lead to constitutive activation of the IRAK4 signaling pathway, promoting chronic NF-κB activity and driving the pathogenesis of diseases like ABC DLBCL.[1][5] this compound, as a competitive inhibitor of IRAK4's ATP-binding pocket, offers a targeted therapeutic strategy to disrupt this oncogenic signaling.[1][6]

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the kinase activity of IRAK4. This selective inhibition blocks the downstream signaling cascade that is essential for NF-κB activation.

Direct Inhibition of IRAK4 Kinase Activity

This compound is a potent and selective inhibitor of IRAK4. In vitro kinase assays have demonstrated its high affinity and specificity.

Downregulation of the NF-κB Signaling Pathway

By inhibiting IRAK4, this compound prevents the phosphorylation and activation of downstream signaling components. This leads to a cascade of inhibitory effects on the NF-κB pathway:

-

Reduced IKKβ Phosphorylation: Inhibition of IRAK4 by this compound has been shown to decrease the phosphorylation of IKKβ, a key subunit of the IKK complex responsible for IκBα phosphorylation.[1]

-

Stabilization of IκBα: With reduced IKK activity, IκBα remains unphosphorylated and is not targeted for degradation. This is evidenced by the stabilization of an IκBα-luciferase reporter in cells treated with this compound.[1]

-

Inhibition of NF-κB Nuclear Translocation: By preventing IκBα degradation, this compound effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.

Caption: Canonical NF-κB signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | Ki (nM) | Reference |

| This compound | IRAK4 | 1.0 - 1.3 | [6][7] |

| This compound | IRAK1 | >1000 | [1] |

Table 2: Cellular Activity

| Assay | Cell Line / System | Stimulus | IC50 (µM) | Reference |

| TNFα Production | Human PBMCs | LPS | ~0.02 | [7] |

| TNFα Production | Human PBMCs | CpG | ~0.05 | [7] |

| Cell Proliferation | OCI-Ly10 (ABC DLBCL) | - | ~6.0 | [7] |

| Cell Proliferation (in combo) | OCI-Ly10 (ABC DLBCL) | Ibrutinib (IC50) | 0.19 | [7] |

| Cell Proliferation (in combo) | OCI-Ly10 (ABC DLBCL) | GS-1101 (IC50) | 0.05 | [7] |

| Cell Proliferation (in combo) | OCI-Ly10 (ABC DLBCL) | P505-15 (IC50) | 0.15 | [7] |

Table 3: In Vivo Efficacy

| Animal Model | Dosing | Effect | Reference |

| Collagen-Induced Arthritis (Mouse) | 30 mg/kg, IP, BID | Alleviation of arthritis | [6][7] |

| Gout Formation (Mouse) | Not specified | Blocked gout formation | [6] |

| ABC DLBCL Xenograft (OCI-Ly10) | 100 mg/kg/day | Tumor growth suppression | [1][8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to characterize the activity of this compound.

IRAK4 Kinase Assay (Radioisotope-based)

This protocol describes a standard radioisotope-based kinase assay to determine the inhibitory activity of compounds against IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-32P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound (or other test compounds)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction tube, combine the kinase assay buffer, recombinant IRAK4 enzyme, and MBP substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the amount of incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., Prism).

Caption: Workflow for a radioisotope-based IRAK4 kinase assay.

Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

DLBCL cell lines (e.g., OCI-Ly10)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

96-well microplates

-

Plate reader

Procedure:

-

Seed DLBCL cells into a 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate for a specified duration (e.g., 4 days) at 37°C in a humidified CO2 incubator.

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours to allow for the colorimetric reaction to develop.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Normalize the data to the vehicle-treated cells and calculate the percentage of viability. Determine the IC50 value.[9]

NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB using a luciferase reporter system.

Materials:

-

Cells stably transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293T-NF-κB-luc)

-

This compound

-

Stimulus (e.g., TNFα or PMA)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Plate the NF-κB reporter cells in a 96-well plate.

-

Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator (e.g., TNFα).

-

Incubate for an appropriate duration (e.g., 6-24 hours) to allow for luciferase expression.[10][11]

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of NF-κB inhibition relative to the stimulated control.

In Vivo ABC DLBCL Xenograft Model

This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

ABC DLBCL cell line (e.g., OCI-Ly10)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of OCI-Ly10 cells (often mixed with Matrigel) into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg/day, twice daily) or vehicle control to the respective groups.[9]

-

Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for p-IRAK4).

References

- 1. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shared Pathways of IκB Kinase-Induced SCFβTrCP-Mediated Ubiquitination and Degradation for the NF-κB Precursor p105 and IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitin-dependent degradation of IκBα is mediated by a ubiquitin ligase Skp1/Cul 1/F-box protein FWD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nimbustx.com [nimbustx.com]

- 8. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. indigobiosciences.com [indigobiosciences.com]

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Studies with ND-2158

For Researchers, Scientists, and Drug Development Professionals

Introduction

ND-2158 is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are pivotal components of the innate immune system.[4][5] Pathological activation of these pathways, often mediated by the adaptor protein MYD88, is implicated in various autoimmune diseases and certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) harboring the MYD88 L265P mutation.[1][4][6] this compound exerts its therapeutic effects by competitively inhibiting the kinase activity of IRAK4, thereby blocking downstream signaling cascades, including the NF-κB and JAK-STAT3 pathways.[1][4] This leads to reduced production of pro-inflammatory cytokines like TNF-α and inhibition of malignant cell survival.[1][4][6] In preclinical mouse models, this compound has demonstrated efficacy in alleviating collagen-induced arthritis, blocking gout formation, and suppressing the growth of ABC DLBCL xenografts.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| IRAK4 Binding Affinity (Ki) | 1.3 nM | [2] |

| IRAK4 Kinase Inhibition (Ki) | 1 nM | [3] |

| Selectivity | Highly selective against 334 kinases | [3] |

Table 2: In Vivo Pharmacokinetics in Mice

| Dose & Route | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Vehicle |

| 3 mg/kg i.v. | 2.6 | 1007 | 1588 | N/A | 10% 2-hydroxypropyl-β-cyclodextrin |

| 3 mg/kg i.p. | 3.1 | 358 | 1381 | 87 | 10% 2-hydroxypropyl-β-cyclodextrin |

Data derived from studies in male C57BL/6 mice.[1]

Table 3: Efficacy in Mouse Models

| Mouse Model | Treatment Regimen | Outcome | Reference |

| Collagen-Induced Arthritis | 30 mg/kg IP BID | Significant reduction in clinical score | [3] |

| Gout Formation | Not specified | Blocked gout formation | [1] |

| ABC DLBCL Xenograft (OCI-Ly10) | 100 mg/kg/day (twice daily) | Retarded tumor growth | [1] |

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in mice using a cyclodextrin-based vehicle, which is suitable for compounds with low aqueous solubility.

Materials:

-

This compound powder (CAS: 1388896-07-8)

-

2-Hydroxypropyl-β-cyclodextrin (HPβCD)

-

Sterile, pyrogen-free water for injection

-

Sterile 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

-

Vehicle Preparation (10% HPβCD in Saline):

-

Weigh the required amount of HPβCD.

-

In a sterile container, dissolve the HPβCD in sterile 0.9% saline to a final concentration of 10% (w/v). For example, to make 10 mL of vehicle, dissolve 1 g of HPβCD in 10 mL of sterile saline.

-

Mix thoroughly using a vortex mixer until the HPβCD is completely dissolved. Gentle warming may aid dissolution. Ensure the final solution is clear and sterile.

-

-

This compound Stock Solution (Optional, for initial solubilization):

-

For compounds that are difficult to solubilize directly, a stock solution in an organic solvent like DMSO can be prepared first.[7][8] However, for in vivo use, it is preferable to formulate directly into a well-tolerated vehicle like HPβCD if possible to avoid solvent toxicity. The referenced in vivo studies for this compound utilize cyclodextrin, suggesting direct formulation is achievable.[1]

-

-

Final Formulation of this compound:

-

Calculate the required amount of this compound powder based on the desired final concentration and the total volume needed for the study. For a 100 mg/kg dose in a 20 g mouse with a 100 µL injection volume, the concentration would be 20 mg/mL.

-

Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the 10% HPβCD vehicle to the this compound powder.

-

Vortex the mixture vigorously for several minutes to facilitate dissolution.

-

If necessary, sonicate the suspension in a water bath for short intervals to aid solubilization. Avoid excessive heating.

-

Visually inspect the solution to ensure complete dissolution and absence of particulate matter.

-

The final formulation should be prepared fresh on the day of dosing.

-

In Vivo Dosing and Monitoring in a Xenograft Mouse Model

This protocol outlines the general procedure for an in vivo efficacy study of this compound in a subcutaneous ABC DLBCL xenograft mouse model.

Animal Model:

-

Immunocompromised mice (e.g., NOD/SCID) are suitable for xenograft studies.[1]

Procedure:

-

Tumor Cell Implantation:

-

Culture ABC DLBCL cells harboring the MYD88 L265P mutation (e.g., OCI-Ly10) under appropriate conditions.

-

Harvest the cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring and Group Randomization:

-

Monitor the mice regularly for tumor formation.

-

Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the prepared this compound formulation or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection).

-

A common dosing regimen for this compound in this model is 100 mg/kg/day, administered as two 50 mg/kg doses twice daily.[1]

-

-

Efficacy and Toxicity Monitoring:

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days).[1]

-

Monitor the general health and behavior of the mice daily.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

-

Visualizations

Signaling Pathway of this compound Action

References

- 1. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nimbustx.com [nimbustx.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

Application Notes and Protocols: ND-2158 Administration in a Collagen-Induced Arthritis (CIA) Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent destruction of cartilage and bone. The collagen-induced arthritis (CIA) mouse model is a widely utilized preclinical model that shares many pathological and immunological features with human RA, making it an invaluable tool for the evaluation of novel therapeutics.[1][2] ND-2158 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 family receptors.[3][4] Dysregulation of these pathways is implicated in the pathogenesis of RA.[1][5][6] These application notes provide a detailed protocol for the administration of this compound in a CIA mouse model and methods for assessing its therapeutic efficacy.

Data Presentation

The following tables summarize the expected quantitative outcomes from the administration of this compound in a therapeutic regimen in the CIA model. Data is presented as mean ± standard error of the mean (SEM).

Table 1: Clinical Arthritis Score

| Treatment Group | Day 0 (Baseline) | Day 2 | Day 5 | Day 8 | Day 11 |

| Naive Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| Vehicle Control | 3.2 ± 0.4 | 4.5 ± 0.6 | 6.8 ± 0.7 | 8.9 ± 0.9 | 10.5 ± 1.1 |

| This compound (30 mg/kg) | 3.1 ± 0.5 | 3.5 ± 0.5 | 4.2 ± 0.6 | 5.1 ± 0.7 | 5.8 ± 0.8 |

| Dexamethasone (0.1 mg/kg) | 3.3 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.2 | 1.0 ± 0.1 |

*p < 0.05 compared to Vehicle Control. Baseline represents the day of arthritis onset and initiation of treatment.

Table 2: Hind Paw Volume (mm³)

| Treatment Group | Day 0 (Baseline) | Day 5 | Day 11 |

| Naive Control | 20.5 ± 1.1 | 20.8 ± 1.2 | 21.0 ± 1.3 |

| Vehicle Control | 25.3 ± 1.5 | 32.7 ± 1.8 | 38.4 ± 2.1 |

| This compound (30 mg/kg) | 25.1 ± 1.6 | 27.9 ± 1.7 | 30.1 ± 1.9 |

| Dexamethasone (0.1 mg/kg) | 25.5 ± 1.4 | 23.8 ± 1.3 | 22.5 ± 1.2 |

*p < 0.05 compared to Vehicle Control.

Table 3: Serum Inflammatory Cytokine Levels (pg/mL) at Day 11

| Treatment Group | TNF-α | IL-1β | IL-6 |

| Naive Control | 15.2 ± 3.1 | 8.9 ± 2.5 | 20.5 ± 4.2 |

| Vehicle Control | 158.6 ± 20.3 | 95.4 ± 15.7 | 210.8 ± 25.9 |

| This compound (30 mg/kg) | 75.3 ± 12.1 | 42.8 ± 9.8 | 98.2 ± 18.4 |

| Dexamethasone (0.1 mg/kg) | 30.1 ± 5.6 | 15.7 ± 4.1 | 45.3 ± 8.7 |

*p < 0.05 compared to Vehicle Control.

Table 4: Histological Scores of Ankle Joints at Day 11

| Treatment Group | Inflammation | Pannus Formation | Cartilage Damage | Bone Resorption |

| Naive Control | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.1 ± 0.1 | 0.0 ± 0.0 |

| Vehicle Control | 3.8 ± 0.4 | 3.5 ± 0.5 | 3.2 ± 0.4 | 3.0 ± 0.5 |

| This compound (30 mg/kg) | 1.9 ± 0.3 | 1.7 ± 0.3 | 1.5 ± 0.2 | 1.4 ± 0.3 |

| Dexamethasone (0.1 mg/kg) | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.4 ± 0.1 |

*p < 0.05 compared to Vehicle Control. Scores are on a scale of 0-5.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction of arthritis in DBA/1 mice, which are highly susceptible to CIA.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.05 M Acetic Acid

-

Syringes and needles (26-gauge)

-

Homogenizer or emulsifier

Procedure:

-

Preparation of Collagen Emulsion (Day 0):

-

Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.

-

Prepare an emulsion by mixing the collagen solution 1:1 with Complete Freund's Adjuvant (CFA). Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare a second emulsion by mixing the collagen solution 1:1 with Incomplete Freund's Adjuvant (IFA).

-

Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.

-

-

Monitoring:

-

Begin monitoring mice for signs of arthritis daily from day 21. The onset of arthritis typically occurs between days 26 and 35.[2]

-

This compound Administration

This protocol outlines a therapeutic dosing regimen, where treatment begins after the onset of clinical signs of arthritis.

Materials:

-

This compound

-

Vehicle (e.g., 10% HPβCD in sterile water)

-

Syringes and needles (27-gauge)

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the average weight of the mice to achieve a dose of 30 mg/kg in a reasonable injection volume (e.g., 10 mL/kg).

-

-

Treatment Initiation:

-

Enroll mice into treatment groups upon the first appearance of clinical signs of arthritis (a clinical score of ≥1 in at least one paw).

-

-

Administration:

-

Administer this compound at a dose of 30 mg/kg via intraperitoneal (IP) injection.

-

Dosing should be performed twice daily (BID), approximately 12 hours apart.

-

Continue treatment for the duration of the study (e.g., 11 days).

-

Assessment of Arthritis Severity

a. Clinical Scoring:

-

Score each of the four paws daily based on the degree of erythema and swelling using a scale of 0-4:

-

0: Normal, no signs of inflammation.

-

1: Mild swelling and/or erythema confined to one joint.

-

2: Moderate swelling and erythema of more than one joint.

-

3: Severe swelling and erythema of the entire paw.

-

4: Maximal inflammation with joint deformity and/or ankylosis.

-

-

The total clinical score for each mouse is the sum of the scores for all four paws (maximum score of 16).

b. Paw Volume Measurement:

-

Measure the volume of the hind paws using a plethysmometer at specified time points.

-

The change in paw volume from baseline is used as an indicator of inflammation.

c. Histological Analysis:

-

Tissue Collection and Processing:

-

At the end of the study, euthanize the mice and collect the ankle and knee joints.

-

Fix the joints in 10% neutral buffered formalin for 24-48 hours.

-

Decalcify the joints using a suitable decalcifying agent.

-

Process and embed the tissues in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) for general morphology and Safranin O-Fast Green for cartilage assessment.

-

-

Histological Scoring:

-

Score the stained sections for the following parameters on a scale of 0-5 (0 = normal, 5 = severe):

-

Inflammation: Infiltration of inflammatory cells into the synovium and periarticular tissue.[7]

-

Pannus Formation: Proliferation of synovial tissue over the cartilage.[7]

-

Cartilage Damage: Loss of Safranin O staining, indicating proteoglycan depletion, and chondrocyte loss.[7]

-

Bone Resorption: Presence of osteoclasts and erosion of the bone.[7]

-

-

d. Cytokine Analysis:

-

Sample Collection:

-

Collect blood via cardiac puncture at the time of euthanasia.

-

Separate serum and store at -80°C until analysis.

-

-

Measurement:

Visualizations

Caption: Experimental workflow for therapeutic administration of this compound in a CIA mouse model.

Caption: IRAK4 signaling pathway and the inhibitory action of this compound.

References

- 1. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]

- 2. biocytogen.com [biocytogen.com]

- 3. inotiv.com [inotiv.com]

- 4. researchgate.net [researchgate.net]

- 5. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. The importance of IL-1 beta and TNF-alpha, and the noninvolvement of IL-6, in the development of monoclonal antibody-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of TNF-alpha and IL-1 blockade in collagen-induced arthritis and comparison with combined anti-TNF-alpha/anti-CD4 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Western Blot Protocol for Phospho-IRAK4 Detection Following ND-2158 Treatment

Audience: Researchers, scientists, and drug development professionals.

Abstract: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a key mediator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation, IRAK4 is recruited by the adaptor protein MYD88, leading to the phosphorylation of IRAK1 and subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[1][2][4] Aberrant IRAK4 signaling is implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.[5][6] ND-2158 is a potent and selective small-molecule inhibitor of IRAK4 kinase activity.[5][7][8] This document provides a detailed protocol for treating cells with this compound and subsequently detecting the phosphorylation status of IRAK4 at residues Thr345/Ser346 using Western blotting.

IRAK4 Signaling Pathway and Inhibition by this compound

Activation of TLRs or IL-1Rs by their respective ligands initiates the recruitment of the adaptor protein MYD88. This event brings IRAK4 into the signaling complex, leading to its autophosphorylation and subsequent phosphorylation of IRAK1.[2] This kinase cascade activates downstream pathways, including NF-κB, resulting in the transcription of pro-inflammatory cytokines. This compound acts as a competitive inhibitor of IRAK4, blocking its kinase activity and preventing the phosphorylation of its substrates, thereby suppressing the inflammatory response.[5][7]

Caption: IRAK4 signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The inhibitory potency of this compound has been characterized in various assays. This data is crucial for determining the appropriate concentration range for cell-based experiments.

| Parameter | Value | Assay Condition | Reference |

| Kᵢ for IRAK4 | 1.0 nM | Kinase Assay | [7][8] |

| IC₅₀ for IRAK4 | 11.2 nM | Kinase Assay | [6] |

| IC₅₀ (LPS-induced TNFα) | ~10 nM | Human PBMCs | [5][8] |

| IC₅₀ (CpG-induced TNFα) | ~30 nM | Human PBMCs | [8] |

Experimental Workflow

The overall process involves cell culture, treatment with the IRAK4 inhibitor, preparation of cell lysates, and subsequent analysis by Western blot to quantify the levels of phosphorylated and total IRAK4.

Caption: General workflow for Western blot analysis of p-IRAK4.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.

I. Materials and Reagents

-

Cell Lines:

-

Inhibitor: this compound (MedChemExpress or other supplier)[7]

-

Stimulants:

-

Lipopolysaccharide (LPS)

-

Human Interleukin-1β (hIL-1β)[10]

-

-

Primary Antibodies:

-

Secondary Antibody:

-

Anti-rabbit IgG, HRP-linked Antibody

-

-

Buffers and Solutions:

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

Protein Assay Reagent (e.g., BCA Protein Assay Kit)

-

Laemmli Sample Buffer (4X)

-

SDS-PAGE Gels (e.g., 4-12% Bis-Tris gels)

-

Transfer Buffer

-

PVDF or Nitrocellulose Membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Tris-Buffered Saline with 0.1% Tween® 20 (TBST)

-

Enhanced Chemiluminescence (ECL) Substrate

-

II. Cell Culture and Treatment

-

Culture cells in complete medium at 37°C in a humidified 5% CO₂ incubator.

-

Seed cells to achieve 70-80% confluency on the day of the experiment.

-

Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulation: Following pre-treatment, stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS or 50 ng/mL hIL-1β) for 15-30 minutes to induce IRAK4 phosphorylation.[5][10] A non-stimulated control should be included.

III. Lysate Preparation

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Aspirate PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

IV. SDS-PAGE and Protein Transfer

-

Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to each sample.

-

Denature the protein samples by boiling at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11][12]

V. Immunoblotting

-

After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[12]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibody against p-IRAK4 (Thr345/Ser346), diluted in Blocking Buffer (e.g., 1:1000 in 5% BSA/TBST), overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer (e.g., 1:2000 in 5% milk/TBST), for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

VI. Detection and Analysis

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane for the recommended time (typically 1-5 minutes).

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Stripping and Re-probing: To detect total IRAK4 and a loading control on the same membrane, the membrane can be stripped of the bound antibodies using a mild stripping buffer and then re-probed, starting from the blocking step (V.1), with the primary antibody for total IRAK4, and subsequently for the loading control (e.g., GAPDH).

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-IRAK4 signal to the total IRAK4 signal for each sample. Further normalization to the loading control can account for any loading inaccuracies.

Expected Results

-

In stimulated cells treated with the vehicle control, a distinct band for p-IRAK4 should be visible.

-

Treatment with this compound is expected to cause a dose-dependent decrease in the intensity of the p-IRAK4 band, indicating the inhibition of IRAK4 autophosphorylation.[5][13]

-

The levels of total IRAK4 and the loading control should remain relatively constant across all lanes, confirming equal protein loading and demonstrating that this compound does not induce IRAK4 degradation in this timeframe.

References

- 1. abcepta.com [abcepta.com]

- 2. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. nimbustx.com [nimbustx.com]

- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 11. bu.edu [bu.edu]

- 12. nacalai.com [nacalai.com]

- 13. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]

Application Notes and Protocols: Immunoprecipitation of IRAK4 in the Presence of the Selective Inhibitor ND-2158

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways.[1][2][3][4] It functions as a key mediator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3][4] Upon activation, IRAK4 is recruited by the adaptor protein MyD88, forming a complex known as the Myddosome, which subsequently activates downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[1][5][6][7][8] Given its pivotal role, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[1][3][9][10]

ND-2158 is a potent and highly selective, competitive inhibitor of IRAK4 with a Ki of 1.3 nM.[11][12] By binding to the ATP pocket of IRAK4, this compound effectively blocks its kinase activity.[7][13] This inhibition has been shown to suppress the production of inflammatory cytokines like TNF-α and IL-6 in response to TLR agonists such as LPS and CpG.[7][11][13] Studies have demonstrated the efficacy of this compound in preclinical models of autoimmune diseases, including collagen-induced arthritis and gout.[11][13] Furthermore, in the context of certain B cell lymphomas with activating MYD88 mutations, IRAK4 inhibition by this compound has been shown to down-modulate survival signals involving NF-κB and the JAK-STAT3 pathway.[9][13]

Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This application note provides a detailed protocol for the immunoprecipitation of IRAK4 from cultured cells that have been treated with the selective inhibitor this compound. This procedure is essential for researchers studying the effects of this compound on IRAK4's interactions with other proteins within the Myddosome complex and for investigating the downstream consequences of IRAK4 kinase inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IRAK4 signaling pathway and the experimental workflow for the immunoprecipitation of IRAK4 in the presence of this compound.

Caption: IRAK4 Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for IRAK4 Immunoprecipitation.

Data Presentation

The following table summarizes hypothetical quantitative data from a representative experiment where IRAK4 was immunoprecipitated from cell lysates treated with this compound or a vehicle control, followed by stimulation with LPS. The abundance of co-immunoprecipitated proteins was determined by quantitative mass spectrometry.

| Treatment Group | IRAK4 (Normalized Abundance) | Co-IP MyD88 (Fold Change vs. Vehicle) | Co-IP IRAK1 (Fold Change vs. Vehicle) |

| Vehicle (DMSO) - Unstimulated | 1.00 | 1.00 | 1.00 |

| This compound - Unstimulated | 1.02 | 0.98 | 1.05 |

| Vehicle (DMSO) + LPS | 0.99 | 2.50 | 3.20 |

| This compound + LPS | 1.01 | 2.45 | 1.10 |

Note: This data is illustrative. Actual results may vary depending on the cell type, experimental conditions, and detection methods. The data suggests that this compound does not significantly affect the recruitment of MyD88 to IRAK4 but may inhibit the stable interaction with or phosphorylation-dependent recruitment of IRAK1.

Experimental Protocols

Materials and Reagents

-

Cell Lines: Human monocytic cell line (e.g., THP-1) or mouse macrophage cell line (e.g., RAW 264.7).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO (e.g., 10 mM).

-

Stimulant (Optional): Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β).

-

Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[14][15]

-

Antibodies:

-

Primary antibody for IP: Rabbit or mouse anti-IRAK4 antibody.[16]

-

Primary antibodies for Western Blot: Rabbit anti-IRAK4, rabbit anti-MyD88, rabbit anti-IRAK1.

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

-

Protein A/G Agarose or Magnetic Beads.

-

Wash Buffer: PBS or Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Elution Buffer: 2x Laemmli sample buffer.

-

Phosphate-Buffered Saline (PBS).

Protocol for Immunoprecipitation of IRAK4

1. Cell Culture and Treatment a. Culture cells to a density of approximately 1-2 x 10^7 cells per experimental condition. b. On the day of the experiment, pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO (vehicle control) for 1-2 hours in serum-free medium.

2. Cell Stimulation (Optional) a. Following pre-treatment, stimulate the cells with a TLR agonist (e.g., 1 µg/mL LPS) or cytokine (e.g., 10 ng/mL IL-1β) for the desired time (e.g., 15-30 minutes). Include an unstimulated control.

3. Cell Lysis a. After stimulation, place the culture dishes on ice and wash the cells once with ice-cold PBS. b. Aspirate the PBS and add 1 mL of ice-cold lysis buffer to each dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14][15] f. Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.

4. Pre-clearing the Lysate a. To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 1 mg of total protein lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the pre-cleared supernatant to a new tube.

5. Immunoprecipitation a. Add 2-5 µg of the primary anti-IRAK4 antibody to the pre-cleared lysate. b. Incubate on a rotator overnight at 4°C. c. As a negative control, perform a parallel incubation with an equivalent amount of isotype-matched IgG.

6. Immune Complex Capture a. Add 40 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction. b. Incubate on a rotator for 2-4 hours at 4°C.

7. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the wash steps 3-4 times to remove non-specifically bound proteins.

8. Elution a. After the final wash, aspirate all the supernatant. b. Add 40 µL of 2x Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Centrifuge at 14,000 x g for 1 minute and collect the supernatant containing the immunoprecipitated proteins.

9. Downstream Analysis a. The eluted samples are now ready for analysis by SDS-PAGE and Western blotting to detect IRAK4 and any co-immunoprecipitated proteins. Alternatively, samples can be prepared for analysis by mass spectrometry.

Conclusion

This application note provides a comprehensive guide for the immunoprecipitation of IRAK4 from cells treated with the selective inhibitor this compound. The detailed protocol and accompanying diagrams of the signaling pathway and experimental workflow offer researchers a robust framework to investigate the molecular consequences of IRAK4 inhibition. By utilizing this methodology, scientists can further elucidate the role of IRAK4 in various disease states and advance the development of targeted therapeutics.

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK4 - Wikipedia [en.wikipedia.org]

- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]